molecular formula C19H15BrN2O7S B4928154 [2-Bromo-6-ethoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzenesulfonate

[2-Bromo-6-ethoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzenesulfonate

Cat. No.: B4928154
M. Wt: 495.3 g/mol
InChI Key: DHMIPMSOHOMZAJ-UHFFFAOYSA-N
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Description

[2-Bromo-6-ethoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzenesulfonate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including a bromine atom, an ethoxy group, and a benzenesulfonate moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

[2-bromo-6-ethoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O7S/c1-2-28-15-10-11(8-13-17(23)21-19(25)22-18(13)24)9-14(20)16(15)29-30(26,27)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMIPMSOHOMZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)Br)OS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-6-ethoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzenesulfonate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

    Bromination: Introduction of the bromine atom into the aromatic ring using bromine or a brominating agent under controlled conditions.

    Ethoxylation: Introduction of the ethoxy group through an etherification reaction.

    Formation of the diazinan-5-ylidene moiety: This step involves the formation of the diazinan ring structure, which may require specific reagents and conditions.

    Sulfonation: Introduction of the benzenesulfonate group through a sulfonation reaction using sulfonating agents such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the aromatic ring.

    Reduction: Reduction reactions may target the bromine atom or the diazinan ring.

    Substitution: The bromine atom can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The ethoxy group may undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Acids and bases: Hydrochloric acid, sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the bromine atom may yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study the effects of brominated aromatic compounds on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.

Medicine

In medicinal chemistry, the compound may be explored for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-Bromo-6-ethoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzenesulfonate would depend on its specific application. In general, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the diazinan ring may play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,6-dimethylbenzenol
  • 2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-4-ylidene malononitrile
  • 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene

Uniqueness

Compared to these similar compounds, [2-Bromo-6-ethoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzenesulfonate is unique due to the presence of the diazinan-5-ylidene moiety and the benzenesulfonate group

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